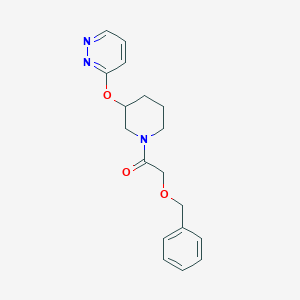![molecular formula C20H22N2O2 B2638188 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol CAS No. 333747-14-1](/img/structure/B2638188.png)
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol is a complex organic compound that features both phenoxy and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the phenoxy group and the allyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenoxy and benzimidazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives and phenoxy-substituted molecules. Examples include:
- 1-(2-allylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol
- 1-(4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol
Uniqueness
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to the specific combination of the allyl, methyl, phenoxy, and benzimidazole groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-6-16-11-15(2)9-10-20(16)24-13-17(23)12-22-14-21-18-7-4-5-8-19(18)22/h3-5,7-11,14,17,23H,1,6,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMJHCHCCVECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2638110.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)

![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)
![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)




